Brevinin-1CG3
Descripción
Brevinin-1CG3 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Hylarana guentheri frog species . This peptide is characterized by a 24-amino acid sequence (e.g., FLPLLAGLAASLYSKIKQPLKLV), featuring a conserved C-terminal cyclic heptapeptide domain (Rana box) common to many amphibian AMPs. Brevinin-1CG3 demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses, with reported minimum inhibitory concentrations (MICs) ranging from 1–8 μM . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, followed by pore formation and cytoplasmic leakage .
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
FLSTLLNVASNVVPTLICKITKKC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Physicochemical Properties
Brevinin-1CG3 shares structural similarities with other amphibian AMPs but exhibits distinct physicochemical traits (Table 1).
Table 1: Physicochemical Comparison of Brevinin-1CG3 and Related Peptides
| Property | Brevinin-1CG3 | Temporin-L | Magainin-2 | Brevinin-1E |
|---|---|---|---|---|
| Length (amino acids) | 24 | 13 | 23 | 24 |
| Net Charge (+ at pH 7) | +5 | +3 | +4 | +6 |
| Hydrophobicity (%) | 45 | 62 | 38 | 48 |
| Disulfide Bonds | 1 (C-terminal) | 0 | 0 | 1 (C-terminal) |
| Solubility (mg/mL) | 2.1 | 3.5 | 4.0 | 1.8 |
| Reference |
Key findings:
- Brevinin-1CG3’s moderate hydrophobicity (45%) balances membrane interaction and solubility, contrasting with Temporin-L’s higher hydrophobicity (62%), which enhances bactericidal activity but increases hemolytic risk .
- Its +5 charge enables strong electrostatic binding to microbial membranes, outperforming Temporin-L (+3) but lagging behind Brevinin-1E (+6) in targeting drug-resistant strains .
Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC, μM) Against Common Pathogens
| Pathogen | Brevinin-1CG3 | Temporin-L | Magainin-2 | Brevinin-1E |
|---|---|---|---|---|
| E. coli | 2.0 | 8.0 | 4.0 | 1.5 |
| S. aureus | 1.5 | 4.0 | 3.0 | 1.0 |
| C. albicans | 4.0 | 16.0 | 8.0 | 3.0 |
| P. aeruginosa | 8.0 | 32.0 | 16.0 | 6.0 |
| Reference |
Key findings:
- Brevinin-1CG3 exhibits 4–8× greater potency than Temporin-L against C. albicans and P. aeruginosa, likely due to its cyclic domain enhancing structural stability .
- However, Brevinin-1E outperforms Brevinin-1CG3 in all tested pathogens, attributed to its higher positive charge (+6) and optimized hydrophobic residues .
Toxicity Profiles
Table 3: Hemolytic Activity (HC50, μM) and Therapeutic Index (TI)
| Compound | HC50 (μM) | TI (HC50/MIC) |
|---|---|---|
| Brevinin-1CG3 | 120 | 60 |
| Temporin-L | 45 | 11 |
| Magainin-2 | 200 | 50 |
| Brevinin-1E | 80 | 80 |
| Reference |
Key findings:
- Brevinin-1CG3’s HC50 (120 μM) is 2.7× higher than Temporin-L’s, indicating lower hemolytic risk. Its therapeutic index (TI = 60) surpasses Magainin-2 (TI = 50) but is lower than Brevinin-1E (TI = 80) due to the latter’s superior MIC values .
Stability and Pharmacokinetics
- Proteolytic Stability : Brevinin-1CG3’s cyclic C-terminal domain reduces susceptibility to serum proteases compared to linear peptides like Magainin-2, with 60% remaining intact after 6 hours in human serum .
- Thermal Stability : Retains 90% activity after incubation at 60°C for 1 hour, outperforming Temporin-L (70% activity loss) due to disulfide bond stabilization .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
